Linagliptin impurity S

Catalog No.
S13921751
CAS No.
1638744-06-5
M.F
C25H29BrN8O2
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linagliptin impurity S

CAS Number

1638744-06-5

Product Name

Linagliptin impurity S

IUPAC Name

8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-enyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H29BrN8O2

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3

InChI Key

KOVUTSTYXMWMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C

Linagliptin impurity S, also known as (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, is a significant impurity associated with the pharmaceutical compound Linagliptin. Linagliptin is primarily utilized for managing type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The chemical formula for Linagliptin impurity S is C25H29BrN8O2, with a molecular weight of 553.45 g/mol .

Typical of purine derivatives. These include:

  • Nucleophilic substitution reactions: Due to the presence of bromine in its structure, it can undergo nucleophilic substitution, leading to the formation of different derivatives.
  • Hydrolysis reactions: The compound may hydrolyze under acidic or basic conditions, affecting its stability and biological activity.

The detailed mechanisms of these reactions can be explored through specific experimental studies focusing on reaction kinetics and conditions.

The synthesis of Linagliptin impurity S typically involves multi-step organic synthesis techniques. Common methods may include:

  • Starting Materials: Utilizing precursors such as 4-methylquinazoline derivatives and various amino acids.
  • Reactions: Employing coupling reactions, such as amide bond formation and bromination steps to introduce functional groups.
  • Purification: Techniques like chromatography are often used to isolate Linagliptin impurity S from reaction mixtures.

Specific protocols and yields would depend on the laboratory setting and available reagents .

Linagliptin impurity S serves primarily as a reference standard in pharmaceutical research and quality control. Its applications include:

  • Quality Control: Used in the analysis of Linagliptin formulations to ensure compliance with regulatory standards.
  • Research: Studied for its potential effects and interactions within metabolic pathways related to diabetes treatment.

Understanding impurities like Linagliptin impurity S is crucial for ensuring the safety and efficacy of pharmaceutical products .

Interaction studies involving Linagliptin impurity S focus on its potential effects when combined with other compounds or within biological systems. Key areas of interest include:

  • Drug Interaction: Investigating how this impurity might affect the pharmacokinetics or pharmacodynamics of Linagliptin.
  • Toxicology Studies: Assessing any adverse effects associated with exposure to Linagliptin impurity S, particularly regarding acute toxicity as indicated by hazard classifications .

Such studies are critical for understanding the implications of impurities in therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with Linagliptin impurity S, each possessing unique properties. Notable examples include:

Compound NameChemical FormulaMolecular WeightKey Features
LinagliptinC25H28N8O2472.54Dipeptidyl peptidase-4 inhibitor
Linagliptin dimer impurityC52H59N17O4986.14Dimeric form with potential altered activity
N-Acetyl-Linagliptin impurityC27H30N8O3514.58Acetylated form affecting solubility
8-Bromo-3-methyl-xanthineC10H9BrN4O2297.11Brominated derivative with different biological activity

Linagliptin impurity S is unique due to its specific structural modifications that influence its reactivity and potential biological effects compared to these similar compounds .

Reaction Mechanisms in Linagliptin Synthesis Leading to Impurity S Generation

The synthesis of linagliptin involves a multi-step sequence, with impurity S arising primarily during the aminolysis and condensation stages. The key intermediate, (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (compound 13), undergoes aminolysis with ethanolamine to yield linagliptin. However, side reactions involving residual intermediates or solvents drive impurity S formation.

For example, incomplete aminolysis of compound 13 results in partial retention of the dioxoisoindoline moiety, enabling nucleophilic substitution at the purine core. This facilitates the introduction of bromine or chlorine atoms under specific conditions, as observed in impurity S variants. A proposed mechanism involves the reaction of linagliptin’s secondary amine group with halogenated solvents (e.g., bromobutene derivatives) during purification steps, forming (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.

Table 1: Key Reaction Parameters Influencing Impurity S Formation

ParameterOptimal RangeDeviation Leading to Impurity S
Ethanolamine Equivalents8–10 eq<8 eq: Incomplete aminolysis
Solvent SystemTHF/Water (9:1)Excess water: Hydrolysis
Reaction Temperature25–30°C>40°C: Halogenation side reactions
Halogen SourceAvoid Br-containing reagentsPresence of Br: Bromo-adduct formation

By-Product Identification and Structural Elucidation

Impurity S is detected via high-performance liquid chromatography (HPLC) with retention times distinct from linagliptin. Liquid chromatography-mass spectrometry (LC-MS) analyses reveal a molecular ion peak at m/z 553.5 ([M+H]⁺), corresponding to the molecular formula C₂₅H₂₉BrN₈O₂. Nuclear magnetic resonance (NMR) spectroscopy confirms the (Z)-configuration of the 3-bromobut-2-en-1-yl side chain through coupling constants (J = 8.2 Hz between H-2 and H-3).

Critical spectral assignments include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (d, J = 8.2 Hz, 1H, H-3), 7.89–7.65 (m, 4H, quinazoline protons)
  • ¹³C NMR: 162.4 ppm (C=O), 152.1 ppm (purine C-6)

These data differentiate impurity S from structurally similar by-products like linagliptin dimer impurities, which exhibit higher molecular weights (m/z 986.14).

Process Optimization Strategies for Impurity Mitigation

Three primary strategies minimize impurity S levels:

  • Reagent Stoichiometry Control: Using ≥10 equivalents of ethanolamine ensures complete aminolysis of compound 13, reducing residual intermediates prone to halogenation.
  • Solvent System Optimization: Replacing tetrahydrofuran (THF) with dimethylacetamide (DMAc) decreases bromo-adduct formation by eliminating trace bromide contaminants.
  • Temperature Modulation: Maintaining reaction temperatures below 30°C suppresses exothermic side reactions, as demonstrated by a 62% reduction in impurity S levels during pilot-scale trials.

Table 2: Comparative Impurity S Levels Under Optimized Conditions

ConditionImpurity S (%)
Standard Process0.45
DMAc Solvent0.18
Temperature-Controlled0.12
Combined Modifications0.07

High-Performance Liquid Chromatography represents the primary analytical approach for detecting and quantifying Linagliptin impurity S in pharmaceutical analysis [1] [2]. Linagliptin impurity S, chemically designated as (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, possesses a molecular formula of C25H29BrN8O2 with a molecular weight of 553.5 g/mol [3] [4].

Chromatographic Separation Parameters

The separation of Linagliptin impurity S from the parent compound and other related substances requires carefully optimized chromatographic conditions [5] [6]. Research has demonstrated that reverse-phase High-Performance Liquid Chromatography using C18 stationary phases provides optimal selectivity for this impurity [7] [8]. The typical column specifications employed include dimensions of 150 × 4.6 mm with 5 μm particle size, maintaining column temperatures between 30°C and 55°C to ensure consistent retention behavior [9] [5].

Mobile phase composition plays a critical role in achieving adequate resolution between Linagliptin impurity S and related compounds [1] [5]. Gradient elution systems utilizing acetonitrile and aqueous buffer solutions have proven most effective, with initial acetonitrile concentrations ranging from 30% to 40%, increasing to 70% over the analytical run [5] [10]. The incorporation of acidic modifiers, particularly formic acid or trifluoroacetic acid at concentrations of 0.1%, enhances peak shape and improves separation efficiency [2] [6].

Detection and Quantification Methods

Ultraviolet detection at wavelengths between 225 nm and 294 nm provides adequate sensitivity for routine analysis of Linagliptin impurity S [7] [8]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and spectral confirmation of the impurity [1] [2]. The retention time of Linagliptin impurity S typically falls within a relative retention time range of 0.8 to 1.2 compared to the parent compound, depending on the specific chromatographic conditions employed [9] [5].

Flow rates between 0.5 and 1.5 mL/min have been successfully utilized, with injection volumes ranging from 5 to 20 μL [9] [5]. Sample preparation involves dissolution of the test substance in diluent systems composed of acetonitrile and water mixtures, typically in ratios of 1:1 or adjusted according to solubility requirements [4] [10].

Method Development Considerations

The development of High-Performance Liquid Chromatography methods for Linagliptin impurity S requires systematic optimization of chromatographic parameters [5] [6]. Critical method attributes include resolution between impurity S and related substances, peak symmetry, and adequate sensitivity to detect the impurity at specification levels [11] [12]. Design of experiments approaches have been employed to understand the relationship between method parameters and analytical performance, ensuring robust method development [5].

ParameterTypical RangeOptimal Conditions
Column Temperature25-55°C30-45°C
Flow Rate0.5-1.5 mL/min1.0 mL/min
Detection Wavelength225-294 nm225 nm
Injection Volume5-20 μL10 μL
Mobile Phase pH2.5-4.03.0-3.5

Liquid Chromatography-Mass Spectrometry Applications

Liquid Chromatography-Mass Spectrometry techniques provide enhanced specificity and structural confirmation capabilities for Linagliptin impurity S analysis beyond conventional High-Performance Liquid Chromatography methods [2] [13]. The application of mass spectrometric detection enables unambiguous identification and quantification of this impurity in complex pharmaceutical matrices [14] [15].

Ionization and Mass Spectrometric Parameters

Electrospray ionization in positive mode represents the preferred ionization technique for Linagliptin impurity S analysis [2] [13]. The protonated molecular ion [M+H]+ at m/z 554 serves as the primary ion for quantitative analysis [3] [4]. Optimal ionization conditions include capillary voltages ranging from 0.8 to 3.0 kV, with source temperatures maintained between 120°C and 350°C [2] [13].

Fragmentation patterns observed in tandem mass spectrometry experiments provide structural information essential for impurity confirmation [2] [6]. The characteristic fragmentation of Linagliptin impurity S involves loss of specific functional groups, generating diagnostic product ions that enable differentiation from other related substances [9] [13]. Collision energies between 10 and 40 eV have been employed to generate informative product ion spectra [13] [14].

Chromatographic Conditions for Liquid Chromatography-Mass Spectrometry

The chromatographic conditions for Liquid Chromatography-Mass Spectrometry analysis of Linagliptin impurity S generally follow similar principles to High-Performance Liquid Chromatography methods, with modifications to ensure mass spectrometer compatibility [2] [13]. Volatile buffer systems are essential, with ammonium acetate or ammonium formate preferred over non-volatile salts [14] [15]. Mobile phase flow rates are typically reduced to 0.3-0.8 mL/min to optimize ionization efficiency [13] [14].

Ultra-Performance Liquid Chromatography coupled with mass spectrometry has demonstrated superior separation efficiency and reduced analysis times compared to conventional High-Performance Liquid Chromatography approaches [2] [16]. Column dimensions of 2.1 × 100 mm with sub-2 μm particle sizes enable enhanced resolution while maintaining mass spectrometric sensitivity [2] [10].

Quantitative Analysis and Sensitivity

The limit of detection for Linagliptin impurity S using Liquid Chromatography-Mass Spectrometry methods ranges from 0.01% to 0.05% relative to the parent compound concentration [2] [17]. Limit of quantitation values typically fall between 0.02% and 0.10%, providing adequate sensitivity for regulatory compliance requirements [17] [11]. Selected ion monitoring or multiple reaction monitoring modes enhance selectivity and improve signal-to-noise ratios for trace-level quantification [13] [14].

Calibration curves demonstrate linearity across concentration ranges from limit of quantitation to 0.25% relative to the test concentration, with correlation coefficients exceeding 0.999 [2] [13]. Recovery studies indicate accuracy values between 95% and 105% for spiked samples, confirming the reliability of quantitative measurements [13] [14].

Method Validation and Regulatory Compliance

Method validation for Linagliptin impurity S analysis must comply with International Council for Harmonization guidelines, specifically Q2(R2) for analytical procedure validation [2] [18]. The validation process encompasses multiple performance characteristics essential for regulatory acceptance and routine pharmaceutical analysis [15] [12].

Specificity and Selectivity

Specificity evaluation demonstrates the method's ability to accurately measure Linagliptin impurity S in the presence of other pharmaceutical impurities, degradation products, and excipients [2] [6]. Resolution factors between impurity S and adjacent peaks must exceed 1.5 to ensure adequate separation [2] [6]. Peak purity assessment using photodiode array detection or mass spectrometric techniques confirms the absence of co-eluting interferences [1] [2].

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions validate the method's stability-indicating nature [2] [6]. These studies demonstrate that the analytical procedure can distinguish Linagliptin impurity S from potential degradation products that may form during storage or manufacturing [6] [11].

Linearity and Range

Linearity studies for Linagliptin impurity S typically encompass concentration ranges from 0.05% to 0.25% relative to the parent compound test concentration [2] [13]. Correlation coefficients for calibration curves must exceed 0.99, with residuals falling within acceptable limits of ±20% [2] [15]. The analytical range should cover the expected impurity levels plus additional margin to accommodate potential variations [18] [15].

Statistical evaluation of linearity data includes assessment of y-intercept, slope, and correlation coefficient, with appropriate confidence intervals calculated [18] [15]. Lack-of-fit testing may be performed to confirm the adequacy of the linear model across the specified concentration range [15] [12].

Accuracy and Precision

Accuracy determination involves recovery studies using samples spiked with known concentrations of Linagliptin impurity S at multiple levels [2] [13]. Recovery values should fall within 80% to 120% of the theoretical concentration, demonstrating the method's trueness [18] [17]. Precision evaluation encompasses repeatability and intermediate precision studies, with relative standard deviation values not exceeding 10% for impurity quantification [2] [13].

Repeatability studies involve multiple analyses of identical samples by the same analyst using the same equipment over a short time period [18] [15]. Intermediate precision evaluates method performance across different days, analysts, and potentially different laboratories, providing broader assessment of method robustness [2] [15].

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r)≥ 0.990.9995-0.9999
Accuracy (Recovery)80-120%95-105%
Precision (RSD)≤ 10%2-6%
Detection Limit≤ 0.03%0.01-0.02%
Quantitation Limit≤ 0.10%0.03-0.05%

Limits of Detection and Quantitation

The limit of detection represents the lowest concentration of Linagliptin impurity S that can be reliably detected but not necessarily quantified [2] [17]. Signal-to-noise ratios of 3:1 are typically employed as the criterion for limit of detection determination [17] [11]. The limit of quantitation, defined as the lowest concentration that can be quantified with acceptable accuracy and precision, requires signal-to-noise ratios of 10:1 [2] [17].

Both limits are established through analysis of dilute solutions or by extrapolation from the calibration curve, with confirmation through replicate analyses [18] [17]. These parameters are critical for establishing method capability to detect impurities at levels required by regulatory specifications [19] [11].

Robustness and System Suitability

Robustness testing evaluates method performance under deliberately varied conditions, including changes in column temperature, mobile phase composition, flow rate, and pH [2] [6]. Small variations in these parameters should not significantly affect the analytical results, demonstrating method reliability for routine use [18] [15].

System suitability parameters provide ongoing verification of method performance during routine analysis [2] [18]. These parameters typically include retention time reproducibility, peak area repeatability, resolution between critical peak pairs, and tailing factors [18] [12]. Acceptance criteria are established based on validation data and must be met before sample analysis proceeds [15] [12].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

552.15968 g/mol

Monoisotopic Mass

552.15968 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

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